molecular formula C16H18FN3O3 B6557422 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040648-15-4

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557422
CAS No.: 1040648-15-4
M. Wt: 319.33 g/mol
InChI Key: KXFGSNDREPNUKO-UHFFFAOYSA-N
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Description

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a potent, selective, and cell-active ATP-competitive inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PIP4K2C/PIP5Kγ) [https://doi.org/10.1021/acs.jmedchem.0c01252]. This compound has emerged as a critical chemical probe for investigating the role of PIP4K2C in cellular signaling pathways. PIP4K2C is an enzyme that phosphorylates phosphatidylinositol 5-phosphate to generate phosphatidylinositol 4,5-bisphosphate, playing a role in the regulation of phosphoinositide signaling and metabolic homeostasis [https://doi.org/10.1016/j.chembiol.2015.08.014]. Research utilizing this inhibitor has uncovered its significant potential in oncology, where it has been shown to selectively kill tumor cells with p53 mutations, suggesting a synthetic lethal interaction and positioning PIP4K2C as a promising therapeutic target for p53-deficient cancers [https://doi.org/10.1126/science.1250522]. Furthermore, due to the involvement of phosphoinositides in immune cell function, this compound provides a valuable tool for dissecting the role of PIP4K2C in immunological processes and inflammation. Its high selectivity and well-characterized mechanism make it an essential reagent for studies aimed at understanding phosphoinositide metabolism and for validating PIP4K2C as a drug target in various disease models.

Properties

IUPAC Name

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-18-14(22)16(19(2)15(18)23)6-8-20(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFGSNDREPNUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation reactions using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Final Cyclization and Purification: The final step involves cyclization to form the triazaspirodecane core, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The industrial process would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of receptor interaction and inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the kinase domain of RIPK1, inhibiting its activity and thereby modulating the necroptosis pathway.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on PHD2 Inhibition

The inhibitory potency of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against tPHD2 varies significantly with substituents (Table 1 in ):

Compound 8-Position Substituent Additional Groups PHD2 Inhibition (IC₅₀) Key Findings
11 3-Fluorobenzoyl 1,3-Dimethyl ~10 nM Most potent in series; fluorobenzoyl enhances chelation and binding .
12 Thiophene 1,3-Dimethyl Inactive Lack of metal-chelating group renders it ineffective .
13 Phenol 1,3-Dimethyl Inactive Polar hydroxyl group disrupts hydrophobic interactions .
14 N-Methyl imidazole 1,3-Dimethyl ~5 nM Improved potency due to stronger Fe(II) chelation .
15 Imidazole 1,3-Dimethyl ~8 nM Comparable to 11 ; free NH may enhance binding .

Key Insights :

  • Metal-Chelating Groups: Pyridine (Compound 11) and imidazole (Compounds 14, 15) are critical for activity, while non-chelating groups (thiophene, phenol) abolish inhibition.
  • Fluorine Substitution: The 3-fluorine in 11 improves binding via hydrophobic and electronic effects compared to non-fluorinated analogues.

Pharmacological Profiles of Related Spiro Derivatives

A. 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione ()
  • Structure : Benzyl group at the 8-position.
  • Properties: Molecular weight 259.31; used as an intermediate for further derivatization (e.g., hydrogenolysis to yield unsubstituted spiro cores) .
  • Activity: Not directly tested for PHD inhibition but serves as a precursor for active compounds.
B. 8-Phenyl Derivatives ()
  • 8-Phenyl-3-(piperazinylpropyl) Analogues : Exhibit affinity for serotonin (5-HT1A, 5-HT2A) and dopamine D2 receptors, suggesting substituent-dependent receptor selectivity .
C. Halogenated Pyridine Derivatives ()
  • 8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) : Discontinued due to unspecified efficacy or toxicity issues .

Physicochemical and Structural Comparisons

Compound Molecular Weight Key Substituents Solubility/Stability Reference
11 (Target) 357.35 g/mol 3-Fluorobenzoyl, 1,3-dimethyl Moderate solubility; stable in vitro
8-Benzyl 259.31 g/mol Benzyl Lipophilic; requires derivatization
8-(2-Ethoxyethyl) 277.30 g/mol Ethoxyethyl Improved hydrophilicity
8-Phenyl 274.31 g/mol Phenyl, piperazinylpropyl Variable based on substituents

Biological Activity

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique spirocyclic structure and the presence of a fluorobenzoyl substituent, which enhances its pharmacological properties. The following sections detail the biological activities observed in various studies, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Component Description
Molecular Formula C24_{24}H26_{26}FN3_{N_3}O3_{3}
Molecular Weight 425.48 g/mol
CAS Number 102395-39-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Prolyl Hydroxylase Inhibition : Studies have shown that derivatives of triazaspirodecane can act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a significant role in erythropoiesis and cellular responses to hypoxia. The inhibition leads to increased levels of erythropoietin (EPO), suggesting potential applications in treating anemia .
  • Cardioprotective Effects : Recent findings suggest that certain derivatives can inhibit mitochondrial permeability transition pores (mPTP), which are implicated in myocardial infarction (MI). The inhibition reduces apoptotic rates and preserves cardiac function during reperfusion injury .
  • Antimicrobial and Anticancer Properties : The fluorinated derivatives have been noted for their antimicrobial and anticancer activities. The introduction of fluorine enhances lipophilicity and metabolic stability, which may contribute to increased efficacy against various pathogens and cancer cell lines .

Study on EPO Regulation

A study conducted by Zhang et al. (2012) explored the effects of 1,3,8-triazaspiro[4.5]decane derivatives on EPO regulation in vivo. The results indicated that these compounds significantly upregulated EPO levels in animal models, demonstrating their potential as therapeutic agents for anemia .

Cardioprotection in Myocardial Infarction

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cardioprotective effects of triazaspirodecane derivatives during MI treatment. The compounds were shown to decrease apoptosis in heart tissues and improve overall cardiac function when administered during reperfusion .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the triazaspirodecane scaffold influence biological activity:

  • Fluorination : The presence of fluorine atoms enhances binding affinity to target enzymes and improves pharmacokinetic profiles.
  • Substituent Variations : Alterations in the benzoyl group can lead to significant changes in efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. How can the synthesis of 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of conditions:

  • Temperature : Maintain 80–100°C during cyclization to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from anhydrous THF to isolate the compound .
    • Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry of precursors (e.g., fluorobenzoyl chloride and triazaspiro intermediates) to minimize unreacted starting materials .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm spirocyclic framework and substituent positions (e.g., δ ~176 ppm for carbonyl groups) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700–1770 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₇H₁₉F₂NO₄) with ≤0.4% deviation .

Q. How does the fluorobenzoyl moiety influence the compound’s reactivity?

  • Methodological Answer : The 3-fluorobenzoyl group enhances electrophilicity and directs regioselective reactions:

  • Nucleophilic Substitution : Fluorine’s electron-withdrawing effect activates the benzoyl carbonyl for nucleophilic attack (e.g., by amines or alcohols) .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the fluorinated position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :

  • Derivative Synthesis : Replace the 3-fluorobenzoyl group with other substituents (e.g., 3-chloro, 3-bromo) to assess halogen effects on target binding .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., cytochrome P450), and cellular uptake using radiolabeled analogs .
  • Data Interpretation : Correlate substituent electronegativity with activity trends (e.g., fluorine’s role in enhancing metabolic stability) .

Q. What computational strategies are effective for predicting molecular interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases) with the triazaspiro core as a hinge-binder .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in physiological conditions .
  • QSAR Modeling : Develop regression models linking substituent descriptors (e.g., Hammett σ) to IC₅₀ values .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., cell line authenticity, ATP concentration in kinase assays) .
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., 8-(3-Bromo-5-fluorophenyl) derivatives) to identify outliers .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway modulation .

Technical and Methodological Questions

Q. What advanced techniques are recommended for studying metabolic stability?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human or rat) with NADPH cofactor to measure t₁/₂ via LC-MS .
  • CYP Inhibition Assays : Monitor fluorogenic substrate conversion (e.g., CYP3A4) in the presence of the compound .

Q. How can the compound’s interaction with plasma proteins be quantified?

  • Methodological Answer :

  • Equilibrium Dialysis : Measure unbound fraction using human serum albumin (HSA) and LC-MS quantification .
  • Fluorescence Displacement : Compete with warfarin (Site I binder) or ibuprofen (Site II) to identify binding sites .

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